molecular formula C26H30N4O5S B2519966 N-[(5-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4-DIMETHOXYBENZAMIDE CAS No. 851862-67-4

N-[(5-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B2519966
CAS No.: 851862-67-4
M. Wt: 510.61
InChI Key: PAPROJFFPOQQOI-UHFFFAOYSA-N
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Description

N-[(5-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a combination of several functional groups, including oxadiazole, piperidine, and benzamide

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-[(5-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(5-{[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its versatility in medicinal chemistry .

Properties

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-33-21-9-8-20(15-22(21)34-2)25(32)27-16-23-28-29-26(35-23)36-17-24(31)30-12-10-19(11-13-30)14-18-6-4-3-5-7-18/h3-9,15,19H,10-14,16-17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPROJFFPOQQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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